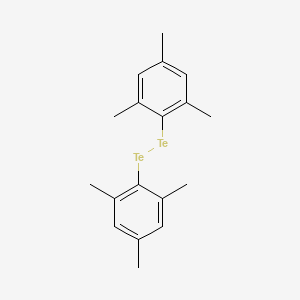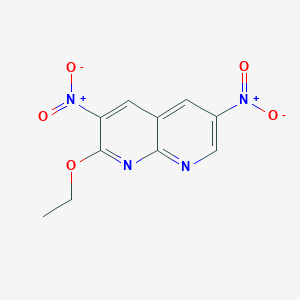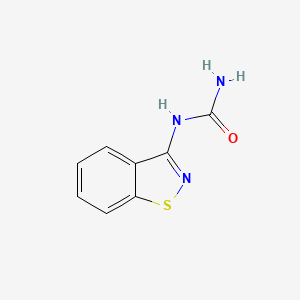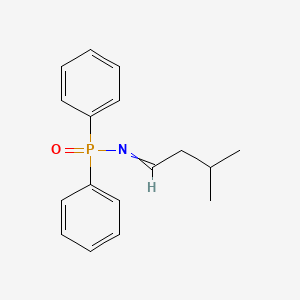![molecular formula C16H20ClNO B14343080 N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride CAS No. 104292-44-6](/img/structure/B14343080.png)
N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride is an organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a methoxyphenyl group attached to a dimethylanilinium moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride typically involves the alkylation of N,N-dimethylaniline with 4-methoxybenzyl chloride. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or ion channels, depending on its chemical structure and the nature of the target. The exact molecular targets and pathways involved may vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar in structure but with an acetamide group instead of a dimethylanilinium moiety.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but without the chloride ion.
Uniqueness
N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
104292-44-6 |
|---|---|
Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C16H20NO.ClH/c1-17(2,15-7-5-4-6-8-15)13-14-9-11-16(18-3)12-10-14;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WZSCPWDAPBZNLF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=C(C=C1)OC)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



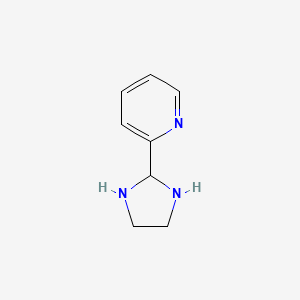
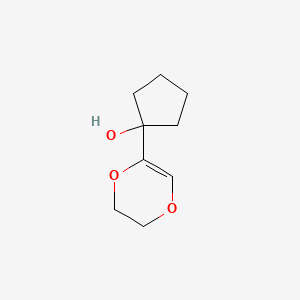
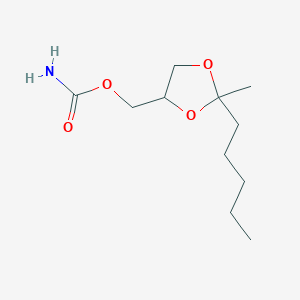
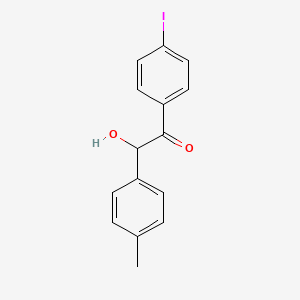
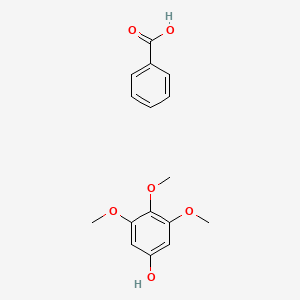

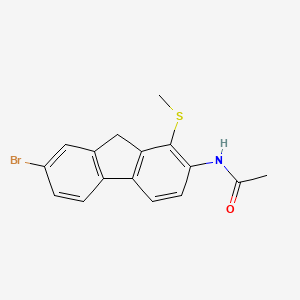
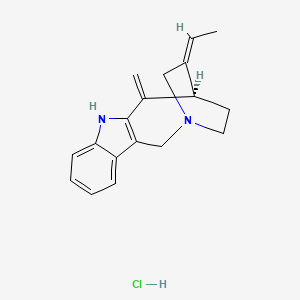
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
